molecular formula C7H13NO B12282759 [Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol

[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol

Cat. No.: B12282759
M. Wt: 127.18 g/mol
InChI Key: DIXGSRIMRRJXGG-XVMARJQXSA-N
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Description

[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize [Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the treatment of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Exo-2-azabicyclo[221]heptan-6-yl]methanol is unique due to its specific bicyclic structure with a nitrogen atom, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1

InChI Key

DIXGSRIMRRJXGG-XVMARJQXSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@H]1CO)NC2

Canonical SMILES

C1C2CC(C1CO)NC2

Origin of Product

United States

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